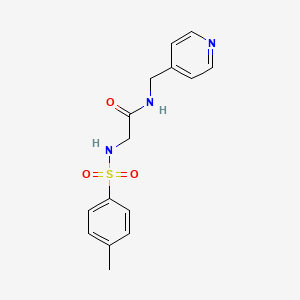
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as Mps-PyMcAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide may act by inhibiting the activity of certain enzymes or proteins involved in disease progression. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have several biochemical and physiological effects. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, as this will provide insight into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide to improve its yield and purity. Furthermore, the potential use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide as a drug delivery system could be explored, as it has been shown to have low toxicity and high stability. Finally, the use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in combination with other drugs could be investigated to determine its synergistic effects.
Métodos De Síntesis
The synthesis of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-pyridinemethanol with 2-(4-methylphenylsulfonamido)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-2-4-14(5-3-12)22(20,21)18-11-15(19)17-10-13-6-8-16-9-7-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNBOJRUXZKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

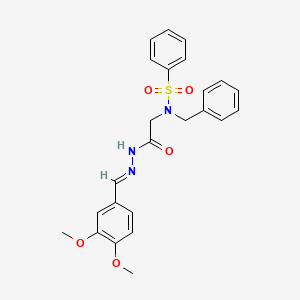
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
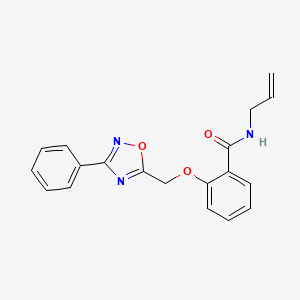
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
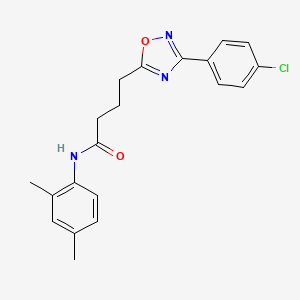
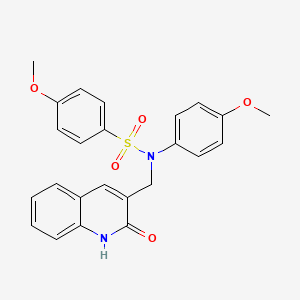
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)
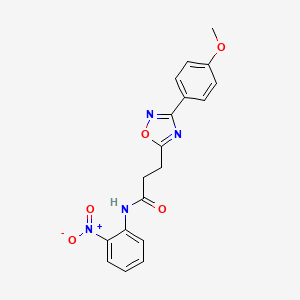
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)
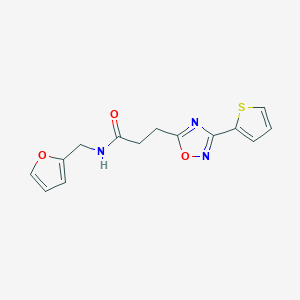
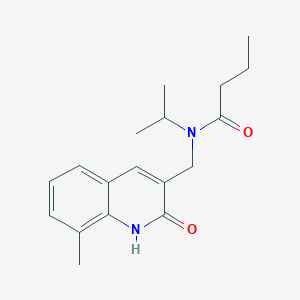
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
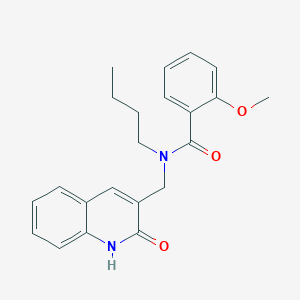
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)